molecular formula C22H20BrClN8 B10899455 4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine

4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B10899455
M. Wt: 511.8 g/mol
InChI Key: OMDVODQVHMKROA-WKULSOCRSA-N
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Description

1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of bromophenyl, chloroanilino, dimethyl-pyrazol, and triazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. The initial step often includes the preparation of 1-(4-bromophenyl)-1-ethanone through the bromination of acetophenone. This is followed by the formation of the hydrazone derivative through the reaction with hydrazine hydrate. The final step involves the coupling of the hydrazone with 4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE: Shares the bromophenyl and pyrazole groups but lacks the triazinyl and chloroanilino groups.

    4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZINE: Contains the chloroanilino, pyrazole, and triazine groups but lacks the bromophenyl group.

Uniqueness

1-(4-BROMOPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20BrClN8

Molecular Weight

511.8 g/mol

IUPAC Name

2-N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-N-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H20BrClN8/c1-13-12-14(2)32(31-13)22-27-20(25-19-10-8-18(24)9-11-19)26-21(28-22)30-29-15(3)16-4-6-17(23)7-5-16/h4-12H,1-3H3,(H2,25,26,27,28,30)/b29-15+

InChI Key

OMDVODQVHMKROA-WKULSOCRSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C(\C)/C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NN=C(C)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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